3-[3-(Piperidin-1-yl)propyl]phenol
Description
Properties
CAS No. |
91283-75-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-piperidin-1-ylpropyl)phenol |
InChI |
InChI=1S/C14H21NO/c16-14-8-4-6-13(12-14)7-5-11-15-9-2-1-3-10-15/h4,6,8,12,16H,1-3,5,7,9-11H2 |
InChI Key |
ATYSOEYVXKOWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution: Foundation of Alkylation Strategies
Core Reaction Mechanism
The nucleophilic substitution pathway leverages the reactivity of piperidine’s secondary amine with halogenated phenolic precursors. In a representative procedure, 3-bromopropylphenol reacts with piperidine in acetonitrile under reflux, with cesium carbonate acting as a base to deprotonate the amine and facilitate the SN2 mechanism. The reaction typically achieves 60–70% conversion within 12 hours, though extended reflux (18–24 hours) improves yields to 78%.
Solvent and Base Optimization
Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction kinetics but complicate purification due to high boiling points. Acetonitrile emerges as a preferred medium, balancing reactivity (dielectric constant ε = 37.5) and ease of removal. Among bases, cesium carbonate outperforms potassium carbonate, achieving 92% substrate consumption versus 67% in comparative trials. Tributylamine, while effective, introduces emulsion formation during workup.
Reductive Amination: Stereochemical Control and Byproduct Mitigation
Two-Step Alkylation-Reduction Sequence
This method couples 3-(3-hydroxypropyl)phenol with piperidine via reductive amination, using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents. A 2024 study demonstrated that borane-dimethyl sulfide complexes in tetrahydrofuran at 0°C reduce imine intermediates with 89% enantiomeric excess.
Critical Parameters for Diastereoselectivity
Multi-Step Convergent Synthesis: Addressing Steric Hindrance
Fragment Coupling Approach
For sterically hindered derivatives, a convergent route links pre-formed piperidine and phenolic moieties. In one protocol, 4-piperidinol reacts with 3-allylphenol under Mitsunobu conditions (DIAD, PPh₃), achieving 65% yield. Subsequent hydrogenolysis of the allyl group with palladium on carbon affords the target compound.
Mitsunobu vs. Ullmann Coupling
| Parameter | Mitsunobu Conditions | Ullmann Coupling |
|---|---|---|
| Yield | 65% | 42% |
| Reaction Time | 6 hours | 48 hours |
| Byproducts | Triphenylphosphine oxide | Copper residues |
| Scalability | Limited by DIAD cost | Suitable for bulk synthesis |
Catalytic Hydrogenation: Industrial-Scale Considerations
Debenzylation and Alkyl Chain Installation
Industrial protocols often employ catalytic hydrogenation to remove protecting groups. For example, hydrogenolysis of N-benzyl intermediates at 50 psi H₂ over 10% Pd/C for 48 hours achieves full deprotection. Subsequent alkylation with 3-bromopropanol under phase-transfer conditions (TBAB, K₂CO₃) completes the synthesis.
Catalyst Recycling and Cost Analysis
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (10% → 50% over 40 column volumes) resolves 3-[3-(piperidin-1-yl)propyl]phenol from bis-alkylated byproducts. Preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity for pharmacological testing.
Spectroscopic Characterization
Industrial Production Challenges and Innovations
Continuous Flow Reactor Design
Recent advances employ tubular reactors with static mixers to enhance heat transfer during exothermic alkylation steps. A 2024 pilot study demonstrated 89% yield at 150 g/h throughput, reducing batch cycle times from 18 hours to 22 minutes.
Byproduct Formation in Scale-Up
Applications in Drug Discovery and Material Science
Pharmacological Intermediate Utilization
As a key intermediate in μ-opioid receptor agonists, this compound’s synthetic accessibility enables rapid analog generation. Reductive amination-derived analogs show 18 nM binding affinity to MOR, a 40-fold improvement over earlier routes.
Structure-Activity Relationship (SAR) Insights
Chemical Reactions Analysis
Types of Reactions
3-[3-(Piperidin-1-yl)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
3-[3-(Piperidin-1-yl)propyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Piperidin-1-yl)propyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenol and piperidine moieties. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the phenolic substituents, linker length, and terminal heterocyclic groups. Below is a detailed comparison:
Structural Analogs and Pharmacological Profiles
Key Structural and Functional Insights
Linker Flexibility and Receptor Binding The propyl chain in 3-[3-(Piperidin-1-yl)propyl]phenol provides flexibility, enabling optimal positioning of the piperidine ring for receptor interactions.
However, this modification may also introduce cytotoxicity risks . Aminopropyl derivatives () show enhanced solubility and targeting of neuropeptide receptors, attributed to the basic amine group’s ionic interactions .
Receptor Specificity While this compound lacks direct receptor data in the evidence, its piperidine moiety suggests affinity for GPCRs, akin to cannabinoid receptor ligands discussed in (e.g., SR141716A’s piperidine-based antagonism of CB1) . Mitochondriotropic activity in 4-(3-(piperidin-1-yl)propoxy)phenol highlights the role of the phenolic hydroxyl group in antioxidant effects, contrasting with the neutral indole analog .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[3-(Piperidin-1-yl)propyl]phenol with high purity?
- Methodological Answer : Use a stepwise approach: (1) Perform nucleophilic substitution between 3-bromopropylphenol and piperidine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. (2) Optimize reaction time and temperature via fractional factorial design to minimize byproducts . (3) Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>98%) and NMR. Track intermediates with TLC.
Q. How should researchers handle discrepancies in reported solubility data for this compound?
- Methodological Answer : Systematically replicate solubility tests under controlled conditions (e.g., USP guidelines). Use standardized solvents (DMSO, ethanol, water) and temperatures. Validate via UV-Vis spectroscopy or gravimetric analysis. If contradictions persist, consider batch-to-batch variability or degradation during storage (e.g., test for phenolic oxidation via FTIR) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : (1) Conduct a risk assessment using SDS data (e.g., skin/eye irritation potential, flammability). (2) Use PPE: nitrile gloves, lab coat, and goggles. (3) Store at -20°C in airtight containers under nitrogen to prevent oxidation. (4) For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Q. How can researchers efficiently review existing literature on this compound’s physicochemical properties?
- Methodological Answer : Use databases like SciFinder and Reaxys with search terms: CAS number (if available), IUPAC name, and analogs (e.g., "piperidine-phenol derivatives"). Filter for peer-reviewed studies and cross-reference with EPA or OECD reports. Prioritize data from controlled experimental settings (e.g., fixed pH, temperature) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : Apply a 2³ factorial design to evaluate three factors: reaction temperature (60–100°C), molar ratio (1:1–1:2.5 phenol:piperidine), and catalyst concentration (0–5% w/w). Use ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase side reactions; balance via response surface methodology .
Q. What advanced techniques resolve structural ambiguities in this compound’s spectroscopic data?
- Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign proton-carbon correlations, particularly for overlapping signals in the piperidinyl and propyl regions. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For crystallographic confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and perform X-ray diffraction .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : (1) Perform molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., GPCRs). (2) Use QSAR models trained on piperidine derivatives to predict ADMET properties. (3) Validate with in vitro assays (e.g., cell viability, receptor inhibition) to correlate computational and experimental IC₅₀ values .
Q. What strategies address contradictory results in this compound’s adsorption behavior on environmental surfaces?
- Methodological Answer : (1) Standardize surface types (silica, cellulose) and humidity levels. (2) Use microspectroscopic techniques (AFM-IR) to map adsorption heterogeneity. (3) Compare with computational simulations (DFT for binding energy, MD for dynamic interactions). Reconcile discrepancies by isolating variables (e.g., pH, ionic strength) .
Q. How can reactor design improve scalability of this compound’s synthesis?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use a tubular reactor with immobilized catalysts (e.g., silica-supported K₂CO₃) and inline FTIR for real-time monitoring. Optimize residence time and pressure drop using computational fluid dynamics (CFD) models .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
